molecular formula C20H21FN2O4S B2649751 4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine CAS No. 823828-46-2

4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine

Cat. No. B2649751
CAS RN: 823828-46-2
M. Wt: 404.46
InChI Key: MDIKPTPCJKNGED-UHFFFAOYSA-N
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Description

The compound “4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine” has a molecular formula of C20H21FN2O4S . It has an average mass of 404.455 Da and a monoisotopic mass of 404.120605 Da .

Scientific Research Applications

Synthesis and Characterization

Compounds with sulfonyl groups, similar to the one mentioned, are often synthesized for various scientific purposes, including the formation of sulfonyl aromatic alcohols through electrolysis or chemical reduction methods. These processes aim to explore the chemical properties and reactions of sulfonyl-containing compounds under different conditions, providing insights into their potential applications in fields like materials science and pharmaceuticals (Elizalde-González et al., 2012).

Material Science Applications

In material science, sulfonyl and fluorophenyl groups play significant roles in the development of advanced materials. For example, poly(arylene ether sulfone)s, which may incorporate similar sulfonyl and fluorophenyl structures, have been researched for their potential as proton exchange membranes in fuel cells. These materials are characterized by their proton conductivity, thermal stability, and chemical resistance, making them suitable for applications in energy conversion and storage devices (Kim et al., 2008).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c1-14-4-6-15(7-5-14)18-23-20(19(27-18)22-12-3-13-26-2)28(24,25)17-10-8-16(21)9-11-17/h4-11,22H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIKPTPCJKNGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCOC)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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